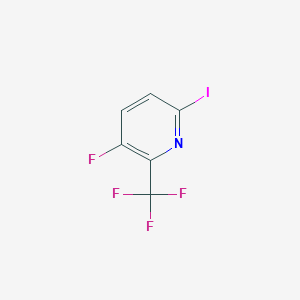

3-Fluoro-6-iodo-2-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

3-fluoro-6-iodo-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F4IN/c7-3-1-2-4(11)12-5(3)6(8,9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYZJJAWTKXTHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F4IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Photoredox-Mediated Coupling of Difluoro-β-iodoketones with Silyl Enol Ethers

Method Overview:

This contemporary approach involves the synthesis of 3-fluoropyridines via a photoredox catalytic process. The key steps include the coupling of α,α-difluoro-β-iodoketones with silyl enol ethers under visible light irradiation, catalyzed by a photoredox catalyst such as fac-Ir(ppy)₃, followed by a one-pot condensation with ammonium acetate to form the pyridine ring (see).

- Silyl enol ethers are prepared from ketones using chlorotrimethylsilane, triethylamine, and appropriate solvents.

- The α,α-difluoro-β-iodoketones are synthesized via halogenative difluorohomologation of ketones, which involves halogenation and fluorination steps.

- Under blue LED irradiation, the photoredox catalyst facilitates the reduction of the iodoketone, enabling coupling with silyl enol ethers.

- The subsequent condensation with ammonia or ammonium salts completes the pyridine ring formation.

- Mild reaction conditions.

- High selectivity for fluorinated pyridines.

- One-pot process minimizes purification steps.

Fluorination of Chlorinated Pyridine Precursors

Method Overview:

A prominent industrial route involves the direct fluorination of chlorinated pyridine derivatives, specifically 2-chloro-6-(trichloromethyl)pyridine, using hydrogen fluoride (HF) under high temperature and pressure conditions (see,).

- The process employs liquid phase fluorination with HF, often in a high-pressure reactor.

- The chlorinated precursor undergoes selective fluorination at the ring's 2-position, replacing chlorine with fluorine.

- Reaction parameters typically involve temperatures around 170–190°C and prolonged reaction times (up to 20 hours).

- The process yields the target compound with high purity, often exceeding 99% after distillation.

- Suitable for large-scale industrial synthesis.

- High yield and purity.

- Recyclability of unreacted chlorofluoropyridines reduces waste.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Fluorination | 2-chloro-6-(trichloromethyl)pyridine + HF | 170–190°C, 20h | Up to 99.97% purity | Distillation for purification |

| Recycling | Residual chlorofluoropyridines | Distillation | - | Cost-effective |

Halogen Exchange and Direct Fluorination Strategies

Method Overview:

Alternative methods include halogen exchange reactions where chlorinated pyridines are converted into fluorinated analogs via treatment with fluorinating agents such as antimony trifluoride or potassium fluoride under specific conditions (see).

- The chlorinated pyridine is heated with a fluorinating agent in a suitable solvent or in the absence of solvent under controlled conditions.

- These reactions often require elevated temperatures (around 350°C for fluorination with potassium fluoride).

- The process can be optimized for selectivity to produce the desired trifluoromethyl-substituted pyridine derivatives.

- Direct conversion from chlorinated precursors.

- Suitable for synthesizing various fluorinated pyridines.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Fluorination | Chlorinated pyridine + KF or SbF₃ | 350°C, sealed vessel | Variable | High temperature required |

Method Overview:

Recent advances include the use of copper trifluoromethyl reagents, such as [11C]CuCF₃, for the direct introduction of the trifluoromethyl group onto pyridine derivatives. This method is particularly useful for radiolabeling but also applicable to synthesis of trifluoromethylated pyridines (see).

- Starting with halopyridines (iodo or bromo derivatives), the trifluoromethyl group is introduced via copper-mediated reactions.

- Reaction conditions involve elevated temperatures (~80–130°C) and specific solvents.

- The process yields high purity trifluoromethyl pyridines with yields often exceeding 90%.

- High regioselectivity.

- Suitable for complex pyridine derivatives.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Trifluoromethylation | Halopyridine + [11C]CuCF₃ | 80–130°C | Up to 92% | High regioselectivity |

Summary of Preparation Methods

| Method | Key Reagents | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Photoredox coupling | Difluoro-β-iodoketones, silyl enol ethers | Blue LED, room temp | Mild, selective | Requires specialized catalysts |

| Direct HF fluorination | Chlorinated pyridines, HF | 170–190°C, high pressure | Large-scale, high yield | Hazardous reagents, high temp |

| Halogen exchange | Chlorinated pyridines + KF/SbF₃ | 350°C | Direct, scalable | High temperature, energy intensive |

| Copper-mediated trifluoromethylation | Halopyridines + CuCF₃ | 80–130°C | High regioselectivity | Limited to specific derivatives |

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-6-iodo-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in organic solvents such as tetrahydrofuran (THF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Major Products

Substitution Products: Formation of azido, thiocyanato, or other substituted pyridines.

Coupling Products: Formation of biaryl or alkyne-substituted pyridines.

Scientific Research Applications

Drug Development

The unique structure of 3-Fluoro-6-iodo-2-(trifluoromethyl)pyridine allows it to serve as a precursor for synthesizing novel pharmaceuticals. The incorporation of fluorine and trifluoromethyl groups is known to improve the bioavailability and metabolic stability of drug candidates. For instance, compounds derived from this pyridine derivative may exhibit enhanced pharmacokinetic properties, making them suitable for targeting various diseases.

Radiopharmaceuticals

Research indicates that fluorinated pyridines can be utilized in the development of radiopharmaceuticals for positron emission tomography (PET) imaging. For example, derivatives like [^18F]3-fluoro-4-aminopyridine have been investigated for their ability to detect demyelinated lesions in neurological conditions such as multiple sclerosis . The synthesis of these radiolabeled compounds often employs this compound as a key intermediate.

Agrochemicals

Trifluoromethyl-pyridine derivatives, including this compound, are gaining attention in the agrochemical sector for their efficacy as crop protection agents. The trifluoromethyl group enhances the biological activity of these compounds against pests and diseases affecting crops, leading to their incorporation into various agrochemical formulations . Several derivatives have been approved for market use, demonstrating the compound's relevance in agricultural applications.

Organic Electronics

The presence of fluorine and trifluoromethyl groups in this compound suggests potential applications in organic electronics. Research has shown that fluorinated compounds can influence the conductivity and self-assembly behavior of materials used in electronic devices. Further exploration into the material properties of this compound could lead to advancements in organic semiconductors and other functional materials.

Synthesis of Functional Materials

The compound can also serve as a precursor in synthesizing various functional materials due to its unique reactivity profile. Its ability to undergo coupling reactions makes it suitable for creating complex molecular architectures necessary for advanced material applications.

Case Studies and Research Findings

Biological Activity

3-Fluoro-6-iodo-2-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with fluorine, iodine, and a trifluoromethyl group. This unique combination of substituents is believed to enhance its lipophilicity and metabolic stability, making it a valuable candidate for drug development.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, including branched-chain amino acid transaminases (BCATs), which are implicated in various cancers .

- Substitution Reactions : The iodine atom allows for nucleophilic substitution reactions, potentially leading to the formation of more complex bioactive molecules.

- Cross-Coupling Reactions : The compound can participate in Suzuki-Miyaura coupling reactions, which are vital for synthesizing pharmaceuticals and agrochemicals.

Anticancer Activity

Research indicates that pyridine derivatives exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, related compounds have demonstrated moderate cytotoxicity against liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cell lines . The IC50 values for these compounds provide insights into their potency:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | WRL-68 | TBD |

| This compound | Caco2 | TBD |

| This compound | MCF-7 | TBD |

| This compound | PC-3 | TBD |

(Note: Specific IC50 values for this compound are not available in the current literature but can be inferred from related studies.)

Case Studies

- High-throughput Screening : A study identified novel inhibitors targeting BCATs using fluorinated pyrimidinediones, showcasing the importance of fluorinated compounds in drug discovery . The structural similarities may imply that this compound could serve as a lead compound for similar applications.

- Synthesis and Biological Evaluation : Recent advancements in synthetic methods have enabled the efficient production of trifluoromethylated pyridines, which have been evaluated for their biological properties. These studies highlight the significance of fluorinated compounds in enhancing pharmacological profiles .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 3-fluoro-6-iodo-2-(trifluoromethyl)pyridine with structurally related pyridine derivatives:

Physicochemical Properties

- Solubility : The iodine atom in This compound likely reduces aqueous solubility compared to 3-ethoxy or 3-methoxy derivatives, as seen in compounds like 3-methoxy-6-(trifluoromethyl)pyridine .

- Stability : Trifluoromethyl groups generally improve thermal stability. However, iodine’s susceptibility to photodegradation necessitates careful storage, unlike chloro or methyl analogs .

Drug Design

Agrochemical Development

- 2-Fluoro-6-(trifluoromethyl)pyridine derivatives are intermediates in insecticides, leveraging fluorine’s electronegativity to resist metabolic degradation .

Q & A

Q. Table 1: Fluorination Method Comparison

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| KF/DMSO | 120°C, 12 h | 65 | |

| High-pressure F₂ gas | 80°C, 8 h (autoclave) | 85–90 | |

| TBAB-assisted | KF, DMF, 100°C, 6 h | 75 |

Basic: What are the primary applications of this compound in pharmaceutical research?

Answer:

It serves as a key intermediate in:

- Agrochemicals : Synthesis of pyridine-based herbicides (e.g., derivatives in inhibit acetyl-CoA carboxylase in plants) .

- Drug Discovery : Functionalization at the 6-iodo position enables Suzuki couplings to generate bioactive molecules (e.g., kinase inhibitors) .

Advanced: What challenges arise in achieving regioselective iodination?

Answer:

Iodination at position 6 competes with side reactions due to:

- Steric hindrance : The bulky CF₃ group at position 2 limits access to position 4.

- Electronic effects : Electron-deficient rings favor electrophilic attack at the most activated position (meta to CF₃).

Q. Mitigation Strategies :

- Use directing groups (e.g., temporary protection of the pyridine N-oxide) to enhance iodination at position 6 .

- Optimize iodine sources: NIS in AcOH gives better regioselectivity than I₂/HNO₃ .

Basic: How can researchers validate the purity of this compound?

Answer:

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm); retention time compared to standards .

- Elemental Analysis : Confirm C, H, N, F, I content within ±0.3% of theoretical values .

Advanced: What computational tools aid in predicting reactivity patterns?

Answer:

- DFT Calculations : Models the electron density map to predict sites for electrophilic/nucleophilic attack (e.g., position 6 is most reactive due to CF₃ and F inductive effects) .

- Molecular Dynamics : Simulates solvent effects on reaction pathways (e.g., DMSO stabilizes transition states in fluorination) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.